molecular formula C8H8BrF2N B15261880 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B15261880
M. Wt: 236.06 g/mol
InChI Key: ZXCMKVXJPVMTPT-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of substituted phenylamines It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted phenylamines, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3,8H,4,12H2

InChI Key

ZXCMKVXJPVMTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)F)Br

Origin of Product

United States

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